

Upacicalcet Sodium: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: Upacicalcet sodium

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Introduction

Upacicalcet sodium is a novel, second-generation intravenous calcimimetic agent approved for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis.[1] As a positive allosteric modulator of the calcium-sensing receptor (CaSR), **Upacicalcet sodium** offers a targeted therapeutic approach to managing the mineral and bone disorders associated with SHPT. This technical guide provides an in-depth overview of the chemical structure and synthesis of **Upacicalcet sodium**, intended to support research and development efforts in this area.

Chemical Structure and Properties

Upacicalcet sodium is the sodium salt of Upacicalcet. The chemical and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	Sodium (2S)-2-amino-3-({[(3-chloro-2-methyl-5-sulfophenyl)carbamoyl]amino})propanoate	[2]
Molecular Formula	C ₁₁ H ₁₃ ClN ₃ NaO ₆ S	[3]
Molecular Weight	373.75 g/mol	[3]
CAS Number	2052969-18-1	[3]
Appearance	White to off-white solid	
Solubility	DMSO: 100 mg/mL (267.56 mM)	
SMILES	<chem>O=C(NC--INVALID-LINK--C(O[Na])=O)NC1=CC(S(=O)(O)=O)=CC(Cl)=C1C</chem>	

Synthesis of Upacicalcet Sodium

The synthesis of **Upacicalcet sodium** is a multi-step process that begins with a substituted aniline precursor. The general synthetic scheme involves the formation of a urea linkage followed by deprotection and salt formation. The detailed experimental protocol, as derived from patent literature, is outlined below.

Experimental Protocol: Synthesis of Upacicalcet Sodium

Step 1: Synthesis of the Carbamate Intermediate

- To a solution of 3-amino-5-chloro-4-methylbenzenesulfonic acid in a suitable solvent such as acetonitrile, add pyridine.
- Cool the mixture and add phenyl chloroformate dropwise while maintaining the temperature.
- Stir the reaction mixture for a specified time to ensure the completion of the carbamate formation.

Step 2: Urea Formation

- To the reaction mixture from Step 1, add a protected (e.g., Boc-protected) 2,3-diaminopropionic acid derivative.
- Add a base, such as triethylamine, to facilitate the urea formation reaction.
- Stir the mixture at room temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).

Step 3: Deprotection

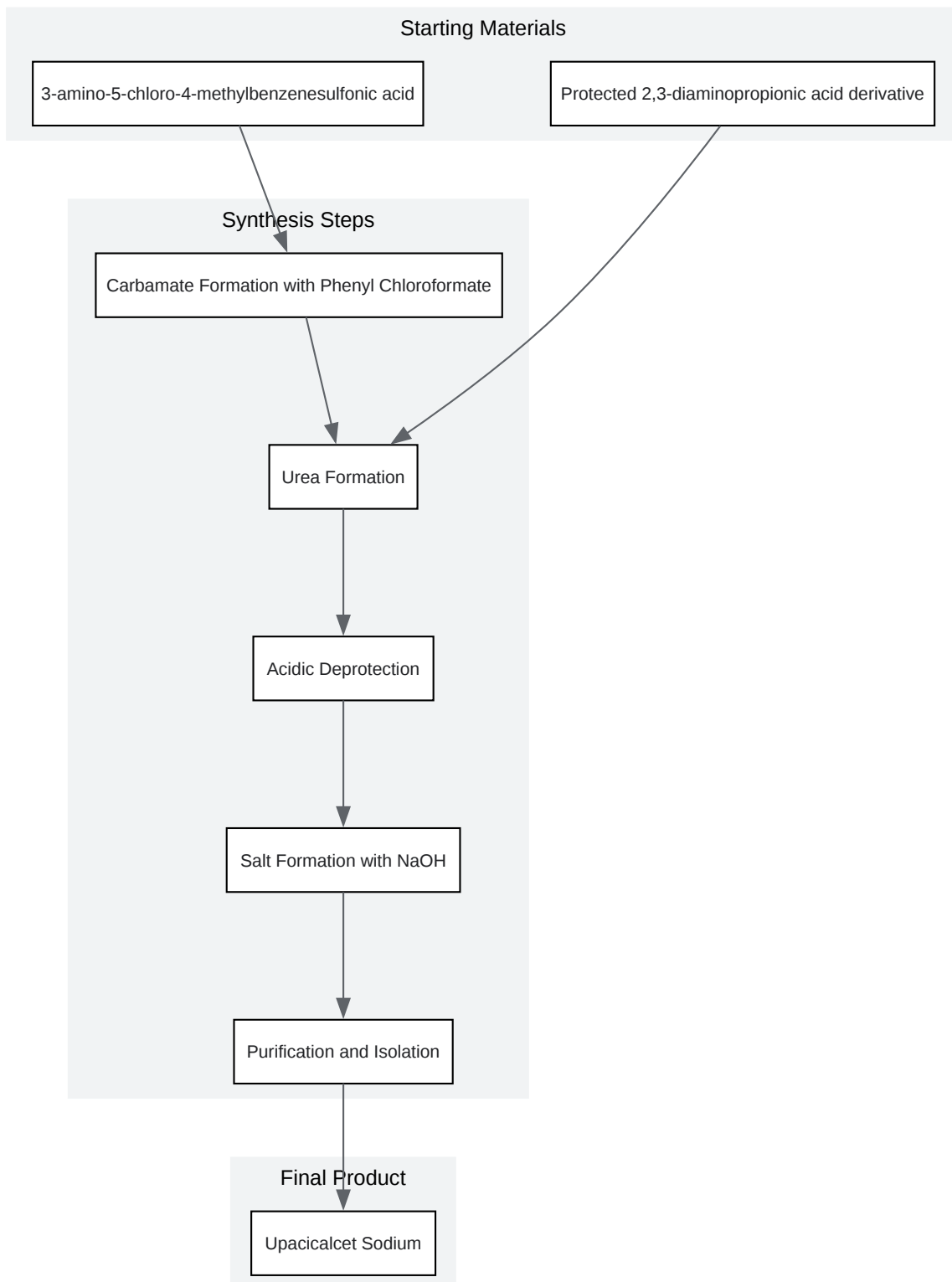
- The protecting groups (e.g., Boc and tert-butyl ester) are removed under acidic conditions.
- Methanesulfonic acid is typically used for this deprotection step.
- The reaction is stirred until the deprotection is complete.

Step 4: Salt Formation and Purification

- The resulting sulfonic acid is treated with a sodium source, such as sodium hydroxide, to form the sodium salt.
- The pH is carefully adjusted, and the product is precipitated from a suitable solvent system, often involving an anti-solvent like isopropanol.
- The solid product is collected by filtration, washed, and dried to yield **Upacicalcet sodium**.

Synthesis Workflow Diagram

Upacicalcet Sodium Synthesis Workflow

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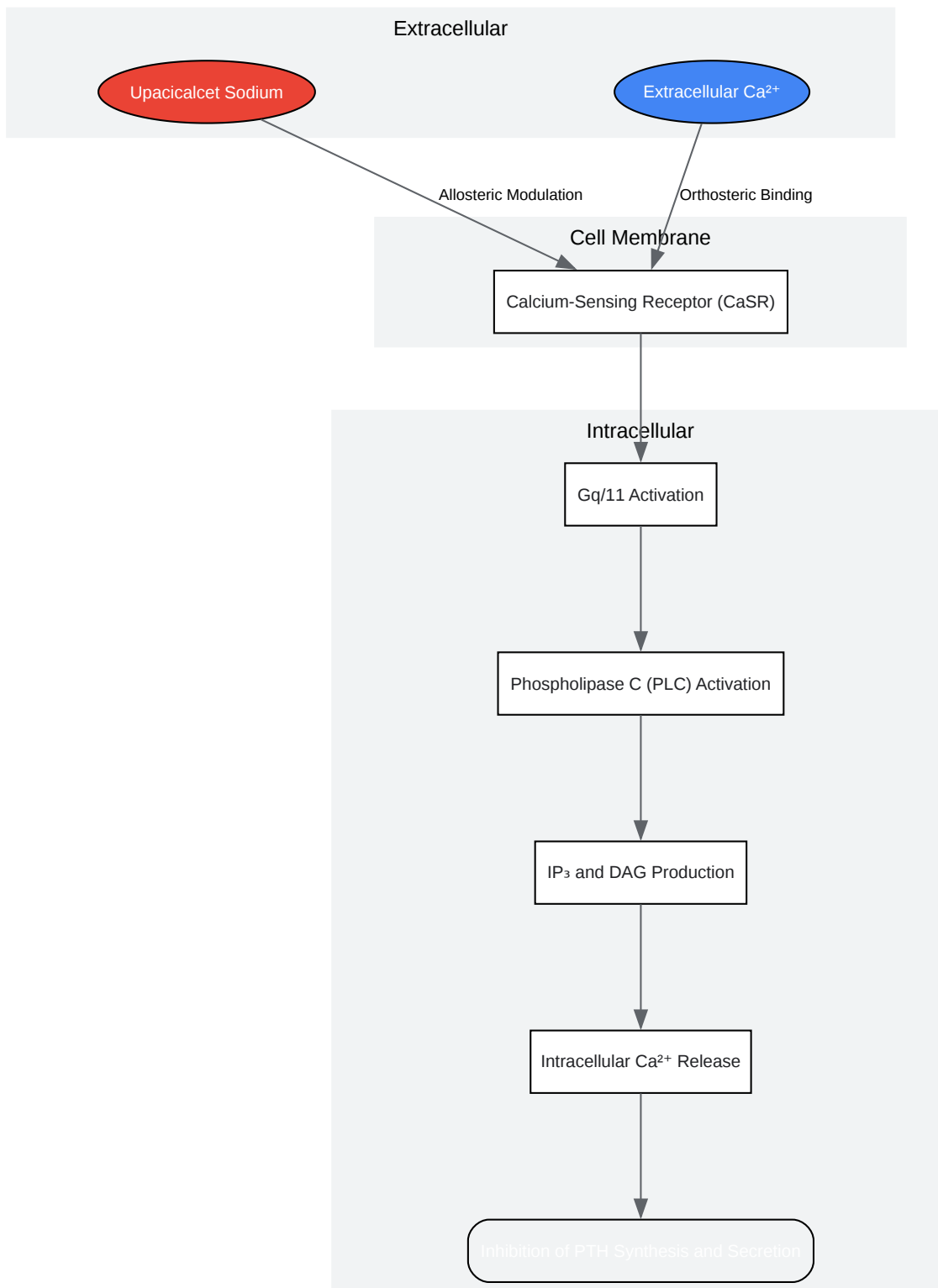
Caption: A flowchart illustrating the key stages in the chemical synthesis of **Upacicalcet sodium**.

Mechanism of Action and Signaling Pathway

Upacicalcet sodium exerts its therapeutic effect by acting as a positive allosteric modulator of the calcium-sensing receptor (CaSR) located on the surface of the parathyroid gland cells. By binding to a site distinct from the orthosteric calcium-binding site, **Upacicalcet sodium** increases the sensitivity of the CaSR to extracellular calcium. This enhanced activation of the CaSR mimics a state of high calcium, which in turn inhibits the synthesis and secretion of parathyroid hormone (PTH). The reduction in PTH levels helps to normalize serum calcium and phosphorus, thereby mitigating the effects of secondary hyperparathyroidism.

Calcium-Sensing Receptor (CaSR) Signaling Pathway

Upacalcet Sodium's Action on CaSR Signaling

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Caption: The signaling cascade initiated by **Upacalcet sodium**'s modulation of the CaSR.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of **Upacicalcet sodium**. The detailed information on its synthesis and the visualization of its synthetic workflow and signaling pathway are intended to be valuable resources for researchers and professionals in the field of drug development. Further investigation into the nuances of its synthesis and biological activity will continue to advance our understanding and application of this important therapeutic agent.

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